![molecular formula C22H18N2O4 B565810 (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1229227-22-8](/img/no-structure.png)
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide . It has been synthesized and evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) .
Synthesis Analysis
A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was synthesized . The specific methods and procedures for the synthesis are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen
Inhibitors of Monoamine Oxidase (MAO)
A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are structurally similar to “(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate”, have been synthesized and evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B . Four compounds showed good inhibitory activity against both MAO-A and MAO-B .
Selective Inhibitors of MAO-A
Two compounds from the same series showed selective inhibitory activity against MAO-A, with IC 50 values of 1.38 and 2.48 µM, respectively .
Inhibitors of Butyrylcholine Esterase (BChE)
While none of the compounds showed inhibitory activity against acetylcholine esterase (AChE), 12 compounds showed inhibitory activity against butyrylcholine esterase (BChE) .
Non-Cytotoxic Compounds
None of the active compounds showed cytotoxicity against L929 cells , which suggests potential for safe use in biological applications.
Molecular Docking Studies
Molecular docking revealed several important interactions between the active analogs and amino acid residues of the protein receptors . This research paves the way for further study aimed at designing MAO and ChE inhibitors for the treatment of depression and neurodegenerative disorders .
Potential Applications in Neurodegenerative Disorders
Given their inhibitory activity against MAO and BChE, these compounds could have potential applications in the treatment of neurodegenerative disorders such as Alzheimer’s disease .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be achieved through a multi-step reaction process involving the condensation of 4-nitrophenylacetic acid with 1-phenyl-1,2,3,4-tetrahydroisoquinoline followed by esterification and reduction reactions.", "Starting Materials": ["4-nitrophenylacetic acid", "1-phenyl-1,2,3,4-tetrahydroisoquinoline", "thionyl chloride", "triethylamine", "methanol", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide"], "Reaction": ["Step 1: Condensation of 4-nitrophenylacetic acid with 1-phenyl-1,2,3,4-tetrahydroisoquinoline using thionyl chloride and triethylamine as catalysts to form 4-nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate", "Step 2: Esterification of the intermediate product with methanol and acid catalyst to form (S)-4-nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate methyl ester", "Step 3: Reduction of the ester with sodium borohydride and acetic acid as catalysts to form (S)-4-nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate", "Step 4: Purification of the final product through acid-base extraction and recrystallization using hydrochloric acid and sodium hydroxide as reagents."] } | |
CAS-Nummer |
1229227-22-8 |
Produktname |
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |
Molekularformel |
C22H18N2O4 |
Molekulargewicht |
374.396 |
IUPAC-Name |
(4-nitrophenyl) (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C22H18N2O4/c25-22(28-19-12-10-18(11-13-19)24(26)27)23-15-14-16-6-4-5-9-20(16)21(23)17-7-2-1-3-8-17/h1-13,21H,14-15H2/t21-/m0/s1 |
InChI-Schlüssel |
SVPVSTJJHUIQOB-NRFANRHFSA-N |
SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Synonyme |
(1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid 4-Nitrophenyl Ester; p-Nitrophenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-cate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.